molecular formula C14H15FN4O2S B5881207 (1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate

(1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate

Cat. No.: B5881207
M. Wt: 322.36 g/mol
InChI Key: NAJIESDRWMECBS-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a fluorophenyl group, and a carbamimidothioate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate typically involves multiple steps, including the formation of the pyrrolidinone ring, the introduction of the fluorophenyl group, and the addition of the carbamimidothioate moiety. Common reagents used in these reactions include various amines, fluorobenzene derivatives, and thiocarbamates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. Its unique structure could make it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate could be explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-bromophenyl)ethylideneamino]carbamimidothioate: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of (1-methyl-2,5-dioxopyrrolidin-3-yl) N’-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its reactivity and interactions with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-8(9-3-5-10(15)6-4-9)17-18-14(16)22-11-7-12(20)19(2)13(11)21/h3-6,11H,7H2,1-2H3,(H2,16,18)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJIESDRWMECBS-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.